Bupivacaine-d9 Hydrochloride is a deuterated form of bupivacaine, a widely used local anesthetic belonging to the amide class. This compound is primarily employed in various medical procedures requiring regional anesthesia, including epidural and spinal anesthesia. Bupivacaine-d9 Hydrochloride is characterized by its long-lasting effects and potency, making it a preferred choice in clinical settings.
Bupivacaine-d9 Hydrochloride is synthesized from its parent compound, bupivacaine, through deuteration processes that incorporate deuterium atoms into the molecular structure. This modification can enhance the compound's stability and alter its pharmacokinetic properties, which may be beneficial for research purposes.
Bupivacaine-d9 Hydrochloride is classified as a local anesthetic and falls under the category of amide-type anesthetics. It is known for its ability to block nerve conduction by inhibiting sodium ion channels in neuronal membranes.
The synthesis of Bupivacaine-d9 Hydrochloride typically involves several steps:
The synthetic routes often employ palladium-catalyzed reactions and other advanced organic chemistry techniques to achieve high yields while minimizing environmental impact. For example, one method includes using triphosgene for acylation followed by amidation with 2,6-dimethylaniline .
Bupivacaine-d9 Hydrochloride has a complex molecular structure that can be represented as follows:
The presence of deuterium (D) atoms in place of hydrogen (H) alters the physical properties and isotopic labeling of the compound, which can be useful in pharmacokinetic studies.
The structural configuration includes an aromatic ring, a piperidine moiety, and a carboxamide functional group, which are typical for amide local anesthetics. The deuterated positions are crucial for differentiating this compound from its non-deuterated counterpart in analytical studies.
Bupivacaine-d9 Hydrochloride undergoes several chemical reactions:
Common reagents used in these reactions include alkyl halides for substitution and acids such as hydrochloric acid for hydrolysis. Reaction conditions typically require controlled temperatures and specific solvent systems to optimize yield and purity .
Bupivacaine-d9 Hydrochloride exerts its anesthetic effects primarily by blocking voltage-gated sodium channels on neuronal cell membranes. This action prevents the influx of sodium ions, thereby inhibiting action potential generation in nerve fibers.
The mechanism involves:
Relevant data indicate that Bupivacaine-d9 Hydrochloride has similar physical characteristics to its parent compound but may exhibit altered pharmacological properties due to isotopic substitution.
Bupivacaine-d9 Hydrochloride is primarily utilized in scientific research settings, particularly in pharmacokinetic studies where isotopic labeling allows for precise tracking of drug metabolism and distribution. Its applications extend to:
By leveraging its unique properties, researchers can gain insights into both basic science and clinical applications related to local anesthetics.
Bupivacaine-d9 Hydrochloride is a deuterium-labeled isotopologue of the local anesthetic bupivacaine hydrochloride. Its structure comprises a piperidine-2-carboxamide core substituted with a 2,6-dimethylphenyl group and a N-butyl chain, where all nine hydrogen atoms in the butyl moiety (–C₄H₉) are replaced by deuterium atoms (–C₄D₉). This modification yields the chemical name: 1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride [1] [3] [8]. The deuterium atoms induce a mass shift without altering steric or electronic properties, preserving the molecule's stereochemistry and receptor-binding affinity. Key structural identifiers include:
Cl.[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCCC1C(=O)Nc2c(C)cccc2C
[3] InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/i1D3,4D2,5D2,12D2;
[3] Bupivacaine-d9 Hydrochloride exhibits distinct physicochemical parameters essential for analytical applications:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₉D₉ClN₂O | [1] |
Molecular Weight | 333.94 g/mol | [1] [3] |
CAS Registry Number | 1286973-34-9 | [1] [3] [6] |
Purity | >95% (HPLC) | [3] |
Storage Temperature | +4°C | [3] |
The compound is typically supplied as a solid (>95% purity) and is soluble in dimethyl sulfoxide (DMSO), though its aqueous solubility remains undocumented in the literature reviewed [5] [7].
Deuteration modifies mass without significantly altering chemical behavior. The table below contrasts key attributes:
Attribute | Bupivacaine-d9 HCl | Bupivacaine HCl | |
---|---|---|---|
Molecular Formula | C₁₈H₁₉D₉ClN₂O | C₁₈H₂₉ClN₂O | |
Molecular Weight | 333.94 g/mol | 324.89 g/mol | [1] [9] |
Deuterium Substitution | C₄D₉ group | C₄H₉ group | |
Isotopic Purity | ≥98% (D9) | Not applicable |
The 9 Da mass difference arises exclusively from deuterium substitution in the butyl chain. This difference is critical for mass spectrometry, where distinct ion peaks (m/z 297.48 for Bupivacaine-d9 vs. m/z 288.45 for non-deuterated bupivacaine) enable unambiguous quantification [1] [5] [8]. Nuclear magnetic resonance (NMR) spectra further confirm deuterium integration, showing absence of proton signals in the 0.8–1.5 ppm region corresponding to the butyl group [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2